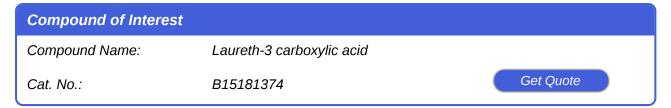


Toxicological Profile of Laureth-3 Carboxylic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of **Laureth-3 Carboxylic Acid**, designed to inform its use in research and development. Due to the limited availability of data for this specific molecule, this document incorporates information from closely related compounds, including other laureth carboxylic acids, laureth compounds with varying degrees of ethoxylation, and the broader category of polyoxyethylene alkyl ether carboxylic acids. All data from related compounds are clearly identified.

Executive Summary

Laureth-3 Carboxylic Acid is a polyoxyethylene alkyl ether carboxylic acid that functions as a surfactant. Based on available data for this and structurally similar compounds, it is expected to have low acute oral toxicity. The primary toxicological concerns are skin and eye irritation. There is no evidence to suggest that the broader class of laureth compounds are mutagenic or carcinogenic. This guide details the available toxicological data, outlines the standard experimental protocols for assessing relevant toxicological endpoints, and discusses the potential mechanisms of action for surfactant-induced irritation.

Chemical and Physical Properties



Property	Value
IUPAC Name	2-[2-(2-dodecoxyethoxy)ethoxy]acetic acid
CAS Number	20858-24-6
Molecular Formula	C18H36O5
Molecular Weight	332.5 g/mol
Description	Polyoxyethylene glycol ether of lauryl alcohol terminated with a carboxylic acid group.

Toxicological Data

The following tables summarize the available quantitative toxicological data for **Laureth-3 Carboxylic Acid** and related compounds.

Acute Toxicity

Test	Species	Route	Endpoint	Result	Source Compound
Acute Oral Toxicity	Rat	Oral	LD50	> 2000 mg/kg bw[1]	Laureth Carboxylic Acid
Acute Oral Toxicity	Rat	Oral	LD50	8.6 g/kg	Laureth-23
Acute Oral Toxicity	Mouse	Oral	LD50	3.5 g/kg	Laureth-23
Acute Oral Toxicity	Rat, Mouse	Oral	-	"Practically nontoxic"[2]	Laureth-4
Acute Oral Toxicity	-	Oral	GHS Category	Category 5: May be harmful if swallowed[3]	Laureth-3



Irritation Potential

Test	Species	Endpoint	Result	Source Compound
Skin Irritation	Rabbit	GHS Category	Category 2: Causes skin irritation[3]	Laureth-11 Carboxylic Acid, Laureth-3
Skin Irritation	Rabbit	Observation	Slightly irritating with persistent inflammation[1]	Laureth Carboxylic Acid
Eye Irritation	Rabbit	GHS Category	Category 1: Causes serious eye damage	Laureth-11 Carboxylic Acid
Eye Irritation	Rabbit	GHS Category	Category 2: Causes eye irritation[3]	Laureth-3
Eye Irritation	Rabbit	Observation	Severely irritating when undiluted[1]	Laureth Carboxylic Acid

Genotoxicity

Test	System	Result	Source Compound
Mutagenicity	Not specified	Negative[2]	Laureth compounds
Genotoxicity	Not specified	No available data	Laureth-3 Carboxylic Acid

Experimental Protocols

The following are detailed methodologies for key toxicological experiments relevant to the assessment of **Laureth-3 Carboxylic Acid**.



Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)

- Principle: A stepwise procedure with the use of a small number of animals per step to classify the substance into a toxicity category based on the observed mortality.
- Test Animals: Typically, young adult female rats are used.
- Procedure:
 - A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
 - A group of three animals is dosed with the starting concentration.
 - If no mortality is observed, the next higher fixed dose is used in another group of three animals.
 - If mortality occurs, the test is repeated at the same or a lower dose level to confirm the results.
 - Animals are observed for up to 14 days for signs of toxicity and mortality.[4]
- Endpoint: The LD50 is estimated based on the dose at which mortality is observed.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

- Principle: Assessment of the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin inflammation.[1][5]
- Test Animals: Albino rabbits are the preferred species.[5]
- Procedure:
 - Approximately 24 hours before the test, the fur is removed from a small area of the animal's back.[6]



- 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the skin under a gauze patch.[5][6]
- The patch is secured with a semi-occlusive dressing for a 4-hour exposure period.[5][7]
- After 4 hours, the patch and any residual test substance are removed.
- The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[6]
- Observations may continue for up to 14 days to assess the reversibility of any observed effects.[5]
- Endpoint: The severity of skin reactions is scored, and the substance is classified based on the nature and reversibility of the lesions.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

- Principle: Evaluation of the potential of a substance to produce irritation or damage to the eye.
- Test Animals: Albino rabbits are typically used.
- Procedure:
 - A single dose of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
 - The eyelids are gently held shut for about one second.
 - The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.
 - The observation period can be extended up to 21 days to determine the reversibility of the effects.



• Endpoint: The severity of ocular lesions is scored according to the Draize scale, and the substance is classified based on the severity and persistence of the observed effects.[8][9] [10]

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

- Principle: This in vitro assay detects gene mutations induced by the test substance in strains of Salmonella typhimurium and Escherichia coli that are deficient in synthesizing a specific amino acid.[2][11] A positive result indicates that the substance is mutagenic.
- Test System: Multiple strains of bacteria are used to detect different types of mutations (frameshift and base-pair substitutions).[2][11]
- Procedure:
 - The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism.[8]
 - The bacteria are then plated on a minimal agar medium that lacks the essential amino acid.
 - After incubation, the number of revertant colonies (colonies that have mutated and can now grow on the minimal medium) is counted.
- Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control.[8]

Mechanisms of Toxicity and Signaling Pathways Skin Irritation

The primary mechanism of skin irritation by surfactants like **Laureth-3 Carboxylic Acid** involves the disruption of the stratum corneum, the outermost layer of the skin. This barrier is composed of corneocytes embedded in a lipid matrix. Surfactants can interact with and remove these lipids, as well as denature keratin proteins within the corneocytes. This compromises the



skin's barrier function, leading to increased transepidermal water loss (TEWL) and allowing the penetration of the surfactant and other potential irritants into the deeper layers of the epidermis. This can trigger an inflammatory cascade, resulting in erythema and edema.

Eye Irritation

The mechanism of eye irritation by surfactants is complex and can involve multiple processes. Surfactants can disrupt the tear film and interact with the cell membranes of the corneal and conjunctival epithelia, leading to cell damage and increased permeability.[12] For some surfactants, a more specific mechanism involving the activation of nociceptors (pain receptors) has been identified. For instance, certain surfactants have been shown to activate the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, which is a key player in mediating pain and inflammation.[13] Activation of TRPV1 leads to an influx of calcium ions, which in turn triggers the release of pro-inflammatory neuropeptides, resulting in the sensation of stinging and irritation.[13]

Visualizations

Experimental Workflow for Skin Irritation Assessment

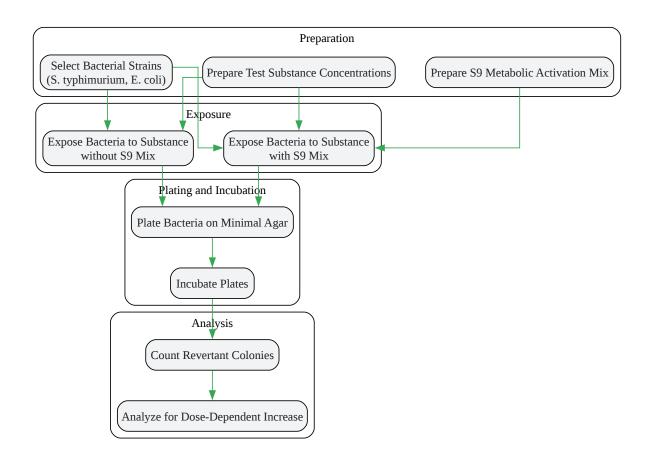


Click to download full resolution via product page

Caption: Workflow for the in vivo acute dermal irritation test (OECD 404).

Experimental Workflow for Ames Test



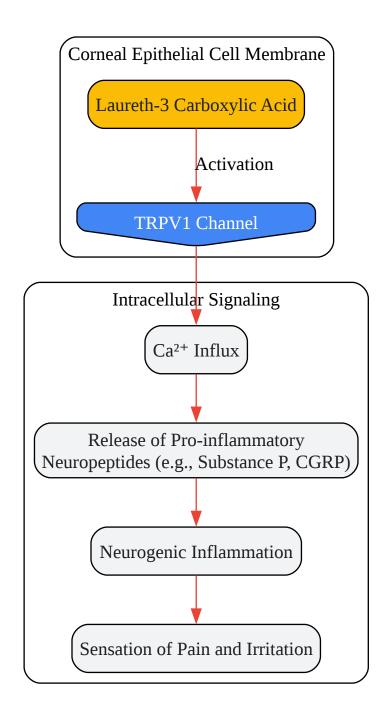


Click to download full resolution via product page

Caption: General workflow for the bacterial reverse mutation (Ames) test.

Potential Signaling Pathway for Surfactant-Induced Eye Irritation





Click to download full resolution via product page

Caption: A potential signaling pathway for eye irritation induced by some surfactants.

Conclusion

The toxicological profile of **Laureth-3 Carboxylic Acid**, inferred from its own data and that of structurally related compounds, suggests a low potential for acute systemic toxicity. The



primary health hazards are skin and eye irritation. It is not expected to be genotoxic. Researchers and drug development professionals should handle this compound with appropriate personal protective equipment to avoid direct contact with the skin and eyes. For formulations intended for topical application, the concentration of **Laureth-3 Carboxylic Acid** should be carefully considered to minimize the risk of irritation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. dtsc.ca.gov [dtsc.ca.gov]
- 5. Polyoxyethylene alkyl ether carboxylic acids: An overview of a neglected class of surfactants with multiresponsive properties [scite.ai]
- 6. canada.ca [canada.ca]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Cosmetics Europe compilation of historical serious eye damage/eye irritation in vivo data analysed by drivers of classification to support the selection of chemicals for development and evaluation of alternative methods/strategies: the Draize eye test Reference Database (DRD) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ewg.org [ewg.org]
- 12. phexcom.com [phexcom.com]
- 13. peta.org [peta.org]
- To cite this document: BenchChem. [Toxicological Profile of Laureth-3 Carboxylic Acid for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15181374#toxicological-profile-of-laureth-3-carboxylic-acid-for-research-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com